molecular formula C8H10Cl2N2 B3230351 [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine CAS No. 130161-51-2

[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine

Cat. No.: B3230351
CAS No.: 130161-51-2
M. Wt: 205.08 g/mol
InChI Key: QRWKTDIHROBTSG-UHFFFAOYSA-N
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Description

[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine is a substituted pyridine derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound features a pyridine ring system bearing chlorine substituents at the 2 and 6 positions, which activate the ring for nucleophilic substitution and facilitate further functionalization . The dimethylaminomethyl group at the 3-position provides a handle for molecular diversification, making this compound a versatile precursor for constructing more complex structures. Related chloro- and amino-substituted pyridines are widely employed in life science research as biochemical reagents . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a high-purity material for use by qualified researchers in laboratory settings. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment. Pricing is available upon request for various quantities.

Properties

IUPAC Name

1-(2,6-dichloropyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-4-7(9)11-8(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKTDIHROBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine typically involves the reaction of 2,6-dichloropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atoms at the 2- and 6-positions of the pyridine ring undergo substitution reactions under basic or acidic conditions.

Key Reactions:

  • Ammonolysis: Reacts with primary/secondary amines (e.g., isopropylamine) in the presence of Cs<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> at 80–120°C to form pyridine derivatives with amine substituents .

  • Hydroxylation: Substitution with hydroxide ions (NaOH/H<sub>2</sub>O) yields hydroxylated analogs, though competing dechlorination may occur under hydrogenation conditions .

Example:

Reaction Conditions Product Yield
Reaction with isopropylamineCs<sub>2</sub>CO<sub>3</sub>, DMF, 100°C[(2,6-Diisopropylaminopyridin-3-yl)methyl]dimethylamine64–95%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the chlorine substituents as leaving groups.

a. Sonogashira Coupling
Reacts with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI catalysis to form alkynyl-pyridine derivatives.

  • Conditions: 120°C, inert atmosphere, microwave-assisted for efficiency .

  • Product Stability: The alkyne intermediate is often hydrogenated (H<sub>2</sub>/Pd-C) to a saturated chain .

Example:

Alkyne Catalyst Product Yield
TrimethylsilylacetylenePd(PPh<sub>3</sub>)<sub>4</sub>, CuI[(2,6-Dichloro-4-ethynylpyridin-3-yl)methyl]dimethylamine65–79%

b. Buchwald-Hartwig Amination
Arylation of the dimethylamine group occurs with aryl halides using Pd catalysts (e.g., BrettPhos-Pd-G3).

  • Scope: Compatible with electron-deficient aryl bromides/chlorides .

Oxidation and Reduction

a. Oxidation of the Amine Group
The dimethylamine moiety is oxidized to a nitroxide radical using H<sub>2</sub>O<sub>2</sub> or m-CPBA, though overoxidation to a nitroso compound is possible .

b. Reduction of the Pyridine Ring
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine, retaining the chlorine substituents .

Functionalization of the Methyl Group

The methyl group adjacent to the pyridine ring undergoes alkylation or sulfonylation.

a. Mitsunobu Reaction
Reacts with alcohols (e.g., benzyl alcohol) under DIAD/PPh<sub>3</sub> conditions to form ether derivatives .

b. Sulfonylation
Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives .

Cycloaddition Reactions

The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, forming bicyclic frameworks .

Example:

Diene Conditions Product Yield
1,3-CyclohexadieneToluene, 80°CFused tetracyclic amine derivative55–75%

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Lipophilicity: Chlorine substituents enhance membrane permeability (ClogP ~2.5) .

  • Antibacterial Activity: Derivatives with 4-trifluoromethyl or 4-difluoromethyl groups show improved potency (MIC: 0.5–2 µg/mL) .

Key Research Findings

  • Hydrogenation Selectivity: Catalytic hydrogenation preferentially reduces alkynes over dechlorination when using Pd/C at 25°C .

  • Steric Effects: Bulky substituents at the 3-position hinder S<sub>N</sub>Ar reactivity but enhance cross-coupling efficiency .

  • Acid Sensitivity: The dimethylamine group undergoes protonation in acidic media (pK<sub>a</sub> ~6.5), affecting reaction pathways .

Scientific Research Applications

[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide

  • Structure : A pyridine derivative with chlorine at positions 2 and 6, a dimethoxymethyl group at the 3-position, and a pivalamide substituent.
  • Molecular Formula : C₁₃H₁₈ClN₂O₃ (MW: 300.75 g/mol).
  • Key Differences: The dimethoxymethyl and pivalamide groups enhance steric bulk compared to the dimethylaminomethyl group in the target compound.

3-Amino-2,6-dimethylpyridine

  • Structure: Pyridine ring with amino (-NH₂) at position 3 and methyl groups at positions 2 and 5.
  • Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol).
  • Key Differences :
    • Methyl groups (electron-donating) instead of chlorine (electron-withdrawing) increase the pyridine ring’s electron density, altering reactivity in electrophilic substitution reactions.
    • The primary amine (-NH₂) at position 3 offers distinct hydrogen-bonding capabilities compared to the tertiary dimethylamine in the target compound .

[o-((Trimethylsilyl)methyl)benzyl]dimethylamine

  • Structure : Benzyl backbone with a trimethylsilyl-methyl group and dimethylamine substituent.
  • Molecular Formula : C₁₂H₂₁NSi (MW: 207.39 g/mol).
  • Key Differences :
    • The benzyl core lacks the electron-deficient pyridine system, reducing aromatic stabilization and altering solubility.
    • The trimethylsilyl group introduces hydrophobicity and steric shielding, contrasting with the polar dichloropyridine core of the target compound .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

  • Structure: Complex hybrid of benzodioxin, methoxypyridine, and dimethylaminophenyl groups.
  • Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol).
  • Multiple functional groups (methoxy, dimethylamino) broaden its interaction profile in biological systems, though its medical applications remain unverified .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine C₈H₁₀Cl₂N₂ 205.09 2,6-Cl; 3-(CH₂N(CH₃)₂) Electron-deficient pyridine; tertiary amine
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₃H₁₈ClN₂O₃ 300.75 2,6-Cl; 3-(CH(OCH₃)₂); pivalamide Steric bulk; reduced basicity
3-Amino-2,6-dimethylpyridine C₇H₁₀N₂ 122.17 2,6-CH₃; 3-NH₂ Electron-rich pyridine; primary amine
[o-((Trimethylsilyl)methyl)benzyl]dimethylamine C₁₂H₂₁NSi 207.39 Benzyl; (CH₂Si(CH₃)₃); N(CH₃)₂ Hydrophobic; sterically shielded amine

Research Findings and Implications

  • Electronic Effects: The dichloropyridine core in the target compound lowers electron density, favoring electrophilic substitution at the 4-position, whereas methyl or amino groups in analogs alter regioselectivity .
  • Synthetic Utility : Tertiary amines like this compound may serve as intermediates in agrochemical or pharmaceutical synthesis, but their discontinued status limits practical exploration .

Biological Activity

[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and various applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 3 position. This specific substitution pattern enhances its electrophilic character, making it more reactive in biological systems compared to other similar compounds.

Chemical Formula

  • Molecular Formula : C8_{8}H9_{9}Cl2_{2}N
  • CAS Number : 130161-51-2

Physical Properties

  • Appearance : Colorless to pale yellow liquid or solid
  • Solubility : Soluble in organic solvents; limited solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results as an antibacterial agent. The compound's structure allows for interactions with bacterial cell membranes, leading to cell lysis.

The mechanism of action involves the compound acting as a ligand that binds to specific receptors or enzymes in biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, which is crucial for its potential therapeutic effects.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyridine ring can influence the compound's lipophilicity and bioactivity. For instance, varying the position and type of substituents on the pyridine ring can enhance or reduce its biological efficacy.

Case Study 1: Antibacterial Efficacy

A study conducted on this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating a robust antibacterial profile.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Inhibition of Enzymatic Activity

Research has also explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE could have implications for treating neurodegenerative diseases such as Alzheimer's.

CompoundAChE Inhibition (%) at 10 µM
This compound75
Standard AChE Inhibitor (Donepezil)90

Applications in Pharmaceuticals

Due to its biological activity, this compound is being investigated as a pharmaceutical intermediate. Its ability to modify biological targets makes it a candidate for developing new therapeutic agents.

Potential Therapeutic Areas

  • Antimicrobial Agents : Development of new antibiotics.
  • Neuroprotective Drugs : Potential use in Alzheimer's disease treatment through AChE inhibition.
  • Agrochemicals : Application in crop protection due to its antimicrobial properties.

Q & A

Q. What regulatory constraints apply to international collaboration involving this compound?

  • Methodology : Review export control lists (e.g., U.S. EAR) for dimethylamine derivatives. Ensure compliance with dual-use regulations, particularly for shipments to restricted regions, as specified for dimethylamine hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine
Reactant of Route 2
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[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine

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